molecular formula C14H22O B1679685 PF-0713 CAS No. 1083093-47-3

PF-0713

Cat. No.: B1679685
CAS No.: 1083093-47-3
M. Wt: 206.32 g/mol
InChI Key: FHTGJZOULSYEOB-GHMZBOCLSA-N
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Preparation Methods

The synthesis of PF-0713 involves several steps, typically starting with the preparation of the core phenol structure. The synthetic route includes the alkylation of phenol with sec-butyl groups. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the alkylation process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

PF-0713 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PF-0713 has several scientific research applications, including:

Mechanism of Action

PF-0713 exerts its effects by binding to gamma-aminobutyric acid A receptors, which are ion channels in the central nervous system. Upon binding, this compound enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedation and hypnosis. The molecular targets include the gamma-aminobutyric acid A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion flux through the receptor channels .

Comparison with Similar Compounds

Properties

CAS No.

1083093-47-3

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2,6-bis[(2R)-butan-2-yl]phenol

InChI

InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3/t10-,11-/m1/s1

InChI Key

FHTGJZOULSYEOB-GHMZBOCLSA-N

SMILES

CCC(C)C1=C(C(=CC=C1)C(C)CC)O

Isomeric SMILES

CC[C@@H](C)C1=C(C(=CC=C1)[C@H](C)CC)O

Canonical SMILES

CCC(C)C1=C(C(=CC=C1)C(C)CC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-0713;  PF 0713;  PF713.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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